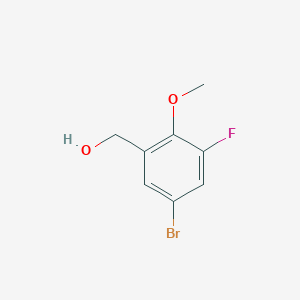
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is a chemical compound with the molecular formula C16H21NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom The compound also contains a carboxyphenoxy group, which is a phenyl ring substituted with a carboxyl group and an ether linkage to the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE typically involves the following steps:
Protection of Pyrrolidine: The nitrogen atom of pyrrolidine is protected using a tert-butoxycarbonyl (BOC) group. This is achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine.
Ether Formation: The protected pyrrolidine is then reacted with 3-hydroxybenzoic acid to form the ether linkage. This step involves the activation of the hydroxyl group of 3-hydroxybenzoic acid, which can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the BOC protecting group or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in the presence of bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or nucleic acids. The BOC protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The carboxyphenoxy group can also interact with biological molecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-BOC-3-(3-HYDROXY-PHENOXY)-PYRROLIDINE: Similar structure but with a hydroxyl group instead of a carboxyl group.
1-BOC-3-(3-METHOXY-PHENOXY)-PYRROLIDINE: Similar structure but with a methoxy group instead of a carboxyl group.
1-BOC-3-(3-NITRO-PHENOXY)-PYRROLIDINE: Similar structure but with a nitro group instead of a carboxyl group.
Uniqueness
1-BOC-3-(3-CARBOXY-PHENOXY)-PYRROLIDINE is unique due to the presence of both the BOC protecting group and the carboxyphenoxy group
Properties
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-7-13(10-17)21-12-6-4-5-11(9-12)14(18)19/h4-6,9,13H,7-8,10H2,1-3H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRIFGDPTJFUDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624424 |
Source


|
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
250681-87-9 |
Source


|
| Record name | 3-{[1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
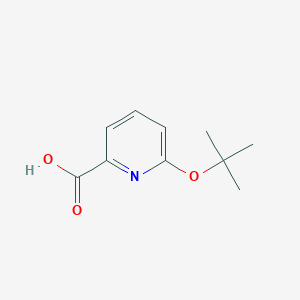

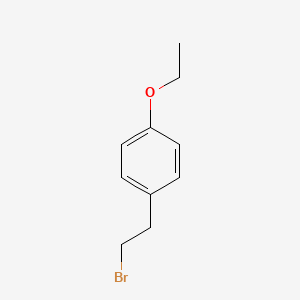
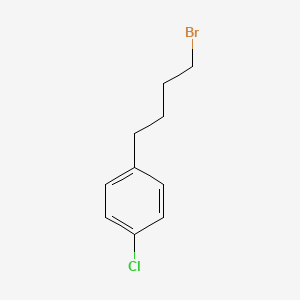
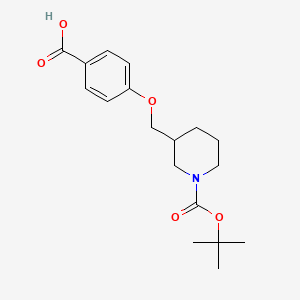
![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)
